tert-butyl N-(1H-pyrazol-4-yl)carbamate
Overview
Description
tert-Butyl N-(1H-pyrazol-4-yl)carbamate: is a chemical compound that belongs to the class of carbamates. It is characterized by the presence of a tert-butyl group attached to the nitrogen atom of a pyrazole ring. This compound is often used as an intermediate in organic synthesis and has various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(1H-pyrazol-4-yl)carbamate can be achieved through several synthetic routes. One common method involves the reaction of 1H-pyrazole-4-carboxylic acid with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction typically takes place in an organic solvent like dichloromethane at room temperature. Another method involves the condensation of 1H-pyrazole-4-carboxamide with tert-butyl isocyanate under similar conditions .
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification by recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions: tert-Butyl N-(1H-pyrazol-4-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced forms of the compound.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically in aqueous or organic solvents.
Reduction: Lithium aluminum hydride; in anhydrous ether or tetrahydrofuran.
Substitution: Alkyl halides, acyl chlorides; in the presence of a base like sodium hydride or potassium carbonate.
Major Products Formed: The major products formed from these reactions include various substituted pyrazole derivatives, which can be further utilized in the synthesis of pharmaceuticals and agrochemicals .
Scientific Research Applications
Chemistry: tert-Butyl N-(1H-pyrazol-4-yl)carbamate is widely used as an intermediate in the synthesis of complex organic molecules. It serves as a building block for the preparation of heterocyclic compounds and other functionalized pyrazole derivatives .
Biology: In biological research, this compound is used to study the structure-activity relationships of pyrazole-based inhibitors. It is also employed in the development of enzyme inhibitors and receptor modulators .
Medicine: It is used as a precursor for the development of pharmaceuticals targeting various diseases, including cancer and infectious diseases .
Industry: In the industrial sector, this compound is utilized in the production of agrochemicals, dyes, and other specialty chemicals. Its versatility makes it a valuable intermediate in various chemical manufacturing processes .
Mechanism of Action
The mechanism of action of tert-butyl N-(1H-pyrazol-4-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator, affecting the activity of these targets. The exact pathways and molecular interactions depend on the specific application and the target molecule .
Comparison with Similar Compounds
- tert-Butyl N-(1H-pyrazol-5-yl)carbamate
- tert-Butyl N-(1H-pyrazol-3-yl)carbamate
- tert-Butyl N-(1H-imidazol-4-yl)carbamate
Uniqueness: tert-Butyl N-(1H-pyrazol-4-yl)carbamate is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and selectivity in various chemical reactions and biological assays .
Biological Activity
tert-butyl N-(1H-pyrazol-4-yl)carbamate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, potential therapeutic applications, and mechanisms of action, supported by data tables and relevant research findings.
- Molecular Formula : C₉H₁₅N₃O₂
- Molecular Weight : 197.24 g/mol
- Structure : The compound features a tert-butyl group attached to a carbamate moiety and a pyrazole ring, which contributes to its biological activity.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against various bacterial strains. Preliminary studies have shown effectiveness in inhibiting the growth of specific pathogens, making it a candidate for further development as an antibacterial agent.
Anticancer Activity
Preliminary investigations into the anticancer potential of this compound reveal promising results. In vitro studies suggest that it exhibits cytotoxic effects on human tumor cell lines, indicating its potential as an antitumor agent. The compound's structural characteristics allow it to interact with cellular targets involved in cancer progression .
The mechanism by which this compound exerts its biological effects involves:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes associated with inflammatory pathways and cancer cell proliferation.
- Receptor Binding : Interaction studies suggest that it binds to various receptors, modulating their activity and influencing downstream signaling pathways .
Comparative Analysis with Similar Compounds
The following table summarizes the characteristics of this compound compared to structurally similar compounds:
Compound Name | Molecular Formula | Key Characteristics |
---|---|---|
Tert-butyl N-(3,5-dimethyl-1H-pyrazol-4-yl)carbamate | C₁₁H₁₉N₃O₂ | Enhanced antimicrobial activity |
Tert-butyl N-(1-methyl-1H-pyrazol-4-yl)carbamate | C₁₀H₁₉N₃O₂ | Potential anticancer properties |
Tert-butyl N-(1-ethyl-5-formyl-1H-pyrazol-4-yl)carbamate | C₁₁H₁₅N₃O₂ | Unique reactivity due to aldehyde group |
This comparative analysis highlights the unique properties of this compound, particularly its balance between stability and reactivity, which is crucial for its biological activity.
Case Studies and Research Findings
Several studies have been conducted to evaluate the biological activity of this compound:
- Antimicrobial Study : A study demonstrated that the compound effectively inhibited the growth of Gram-positive and Gram-negative bacteria in vitro, showcasing its potential as a new antibacterial agent.
- Cytotoxicity Assay : In vitro assays revealed that the compound exhibited significant cytotoxicity against various cancer cell lines, including breast and colon cancer cells. The IC50 values indicated potent activity compared to established chemotherapeutics .
- Mechanistic Insights : Further investigations into the mechanism revealed that the compound induced apoptosis in cancer cells through caspase activation pathways, suggesting its role as a pro-apoptotic agent .
Properties
IUPAC Name |
tert-butyl N-(1H-pyrazol-4-yl)carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O2/c1-8(2,3)13-7(12)11-6-4-9-10-5-6/h4-5H,1-3H3,(H,9,10)(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTVIULBFZPNHNQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CNN=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
130106-42-2 | |
Record name | tert-Butyl (1H-pyrazol-4-yl)carbamate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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